molecular formula C7H10Cl2N2O B6182568 5H,6H,7H-pyrrolo[3,4-b]pyridin-2-ol dihydrochloride CAS No. 2613382-91-3

5H,6H,7H-pyrrolo[3,4-b]pyridin-2-ol dihydrochloride

Cat. No.: B6182568
CAS No.: 2613382-91-3
M. Wt: 209.07 g/mol
InChI Key: RZKOYBXUFMZXSK-UHFFFAOYSA-N
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Description

5H,6H,7H-pyrrolo[3,4-b]pyridin-2-ol dihydrochloride is a heterocyclic compound with a molecular weight of 209.07. It is characterized by a pyrrolo[3,4-b]pyridine core structure, which is a fused bicyclic system containing nitrogen atoms. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,7H-pyrrolo[3,4-b]pyridin-2-ol dihydrochloride typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes. These processes are optimized for yield and purity, often incorporating advanced techniques such as continuous flow chemistry and automated synthesis to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

5H,6H,7H-pyrrolo[3,4-b]pyridin-2-ol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The nitrogen atoms in the pyrrolo[3,4-b]pyridine core can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, pH levels, and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyrrolo[3,4-b]pyridine core.

Scientific Research Applications

5H,6H,7H-pyrrolo[3,4-b]pyridin-2-ol dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5H,6H,7H-pyrrolo[3,4-b]pyridin-2-ol dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5H,6H,7H-pyrrolo[3,4-b]pyridin-4-ol
  • 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-2-ol hydrochloride

Uniqueness

5H,6H,7H-pyrrolo[3,4-b]pyridin-2-ol dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt form. This uniqueness can influence its solubility, stability, and reactivity, making it distinct from other similar compounds.

Properties

CAS No.

2613382-91-3

Molecular Formula

C7H10Cl2N2O

Molecular Weight

209.07 g/mol

IUPAC Name

1,5,6,7-tetrahydropyrrolo[3,4-b]pyridin-2-one;dihydrochloride

InChI

InChI=1S/C7H8N2O.2ClH/c10-7-2-1-5-3-8-4-6(5)9-7;;/h1-2,8H,3-4H2,(H,9,10);2*1H

InChI Key

RZKOYBXUFMZXSK-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CN1)NC(=O)C=C2.Cl.Cl

Purity

95

Origin of Product

United States

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